molecular formula C13H9N3 B3359909 5-Phenylpyrido[2,3-d]pyridazine CAS No. 87987-97-1

5-Phenylpyrido[2,3-d]pyridazine

Cat. No.: B3359909
CAS No.: 87987-97-1
M. Wt: 207.23 g/mol
InChI Key: UKGBPDOEAMMMSJ-UHFFFAOYSA-N
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Description

5-Phenylpyrido[2,3-d]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a phenyl group attached to the pyridazine ring. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrido[2,3-d]pyridazine typically involves the reaction of picolinic acid anhydride with dry benzene under Friedel-Crafts conditions to yield 3-benzoyl picolinic acid. This intermediate is then reacted with hydrazine hydrate in boiling n-butanol to form this compound-8(7H)-one . Further reactions with various reagents can lead to different derivatives of this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings .

Scientific Research Applications

5-Phenylpyrido[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 5-Phenylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 5-Phenylpyrido[2,3-d]pyridazine is unique due to its fused ring structure and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-phenylpyrido[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-2-5-10(6-3-1)13-11-7-4-8-14-12(11)9-15-16-13/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGBPDOEAMMMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526406
Record name 5-Phenylpyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87987-97-1
Record name 5-Phenylpyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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